Cevadine hydrochloride
Overview
Description
Veratrine hydrochloride is a mixture of alkaloids, including veratridine, cevadilline, sabadine, and cevadine hydrochlorides . These alkaloids are derived from plants of the lily family, specifically the genera Veratrum and Schoenocaulon . Veratrine hydrochloride is known for its neurotoxic properties, which make it a valuable tool in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: Veratrine hydrochloride is typically isolated from the seeds of Schoenocaulon officinale and the rhizomes of Veratrum album . The isolation process involves the formation of the nitrate salt, followed by the precipitation of the insoluble sulfate form . High-performance liquid chromatography (HPLC) is often used to purify veratridine from veratrine for biological studies .
Industrial Production Methods: In industrial settings, veratrine hydrochloride is produced by extracting the crude alkaloid mixture from plant sources and then purifying it using techniques such as HPLC . The purified product is then converted to its hydrochloride form for use in research and other applications .
Chemical Reactions Analysis
Types of Reactions: Veratrine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are often used to modify the compound for specific research purposes.
Common Reagents and Conditions: Common reagents used in the reactions of veratrine hydrochloride include ethanol, chloroform, and hydrochloric acid . The solubility of veratrine hydrochloride in different solvents is pH-dependent, with the free base form being very slightly soluble in water but dissolving easily in 1 M hydrochloric acid .
Major Products Formed: The major products formed from the reactions of veratrine hydrochloride depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce different derivatives of the alkaloids present in veratrine hydrochloride .
Scientific Research Applications
Veratrine hydrochloride has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry . Some of the key applications are:
Mechanism of Action
Veratrine hydrochloride acts as a neurotoxin by binding to and preventing the inactivation of voltage-gated sodium ion channels in heart, nerve, and skeletal muscle cell membranes . This leads to persistent activation of these channels, resulting in increased nerve excitability and intracellular calcium concentrations . The molecular targets of veratrine hydrochloride include binding site 2 on the voltage-gated sodium channels, which is also targeted by other neurotoxins such as batrachotoxin, aconitine, and grayanotoxin .
Comparison with Similar Compounds
- Veratridine
- Cevadine
- Veracevine
- Germine
- Protoverine
- Zygadenine
Veratrine hydrochloride’s unique properties and wide range of applications make it an important compound in scientific research.
Properties
IUPAC Name |
[(1R,2S,6S,9S,10R,11S,12S,14R,15S,18S,19S,22S,23S,25R)-1,10,11,12,14,23-hexahydroxy-6,10,19-trimethyl-24-oxa-4-azaheptacyclo[12.12.0.02,11.04,9.015,25.018,23.019,25]hexacosan-22-yl] (Z)-2-methylbut-2-enoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H49NO9.ClH/c1-6-18(3)25(35)41-24-11-12-26(4)19-8-9-20-28(37)13-23(34)31(39)21(29(28,38)16-30(20,26)42-32(19,24)40)15-33-14-17(2)7-10-22(33)27(31,5)36;/h6,17,19-24,34,36-40H,7-16H2,1-5H3;1H/b18-6-;/t17-,19-,20-,21-,22-,23-,24-,26-,27+,28+,29+,30+,31-,32-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSARLHXBMYVYSM-ZLVREPKBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC1CCC2(C3C1(OC24CC5(C6CN7CC(CCC7C(C6(C(CC5(C4CC3)O)O)O)(C)O)C)O)O)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(/C)\C(=O)O[C@H]1CC[C@]2([C@H]3[C@@]1(O[C@@]24C[C@]5([C@@H]6CN7C[C@H](CC[C@H]7[C@@]([C@]6([C@H](C[C@]5([C@@H]4CC3)O)O)O)(C)O)C)O)O)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H50ClNO9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30657581 | |
Record name | Cevadine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30657581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
628.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17666-25-0 | |
Record name | Cevadine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017666250 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cevadine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30657581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Veratrine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CEVADINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75GK03249U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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